molecular formula C12H14O3S B8538041 Ethyl 7-mercaptochromane-2-carboxylate

Ethyl 7-mercaptochromane-2-carboxylate

Cat. No.: B8538041
M. Wt: 238.30 g/mol
InChI Key: CUEXGCOACOMZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-mercaptochromane-2-carboxylate is a chromane-derived compound featuring a mercapto (-SH) substituent at position 7 and an ethyl ester group at position 2. Chromane derivatives are bicyclic structures comprising a benzene ring fused to a dihydropyran ring, making them structurally versatile for pharmaceutical and agrochemical applications. The mercapto group introduces unique reactivity, including nucleophilicity and susceptibility to oxidation, which distinguishes it from oxygenated analogs (e.g., methoxy or hydroxyl derivatives).

Properties

Molecular Formula

C12H14O3S

Molecular Weight

238.30 g/mol

IUPAC Name

ethyl 7-sulfanyl-3,4-dihydro-2H-chromene-2-carboxylate

InChI

InChI=1S/C12H14O3S/c1-2-14-12(13)10-6-4-8-3-5-9(16)7-11(8)15-10/h3,5,7,10,16H,2,4,6H2,1H3

InChI Key

CUEXGCOACOMZSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C(O1)C=C(C=C2)S

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Ethyl 7-mercaptochromane-2-carboxylate with three analogs:

Compound Name CAS Molecular Formula Molecular Weight Substituent Substituent Position Ester Position
This compound Not available C₁₂H₁₄O₃S 238.3 (calc.) Mercapto (-SH) 7 2
Ethyl 7-methoxychroman-3-carboxylate 885271-77-2 C₁₃H₁₆O₄ 236.26 Methoxy (-OCH₃) 7 3
Ethyl 5-methoxyindole-2-carboxylate 128717-77-1 C₁₂H₁₃NO₃ 219.24 Methoxy (-OCH₃) 5 (indole) 2
Ethyl 7-hydroxychroman-2-carboxylate Not available C₁₂H₁₄O₄ 238.24 (calc.) Hydroxyl (-OH) 7 2

Key Observations :

  • Substituent Effects: The mercapto group (-SH) in this compound confers higher acidity (pKa ~10) compared to hydroxyl (-OH, pKa ~16–19) and non-acidic methoxy (-OCH₃) groups. This impacts solubility and reactivity in synthetic pathways . The sulfur atom in the mercapto group increases molecular weight by ~2 amu compared to the hydroxyl analog (C₁₂H₁₄O₃S vs. C₁₂H₁₄O₄).
  • Ester Position: Ester placement at position 2 (vs.
  • Core Structure :

    • Chromane-based compounds (e.g., this compound) differ from indole derivatives (e.g., Ethyl 5-methoxyindole-2-carboxylate) in ring saturation and electronic properties, influencing stability and binding affinity .

Reactivity and Stability

  • Mercapto Group :

    • Prone to oxidation, forming disulfide bonds under mild oxidative conditions. This necessitates inert storage environments (e.g., nitrogen atmosphere) compared to methoxy or hydroxyl analogs .
    • Acts as a strong nucleophile, enabling thiol-ene click chemistry or conjugation with electrophiles—a feature absent in oxygenated analogs.
  • Methoxy and Hydroxyl Groups: Methoxy derivatives (e.g., Ethyl 7-methoxychroman-3-carboxylate) exhibit enhanced lipophilicity and metabolic stability compared to polar hydroxyl or mercapto groups .

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